3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran core, a cyclopentanecarboxamido group, and a dihydrobenzo[b][1,4]dioxin moiety
Scientific Research Applications
3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its potential as a building block in organic synthesis and materials science.
Biology: It is investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
Target of Action
The primary target of this compound is the NMDAR channel and voltage-gated sodium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system.
Mode of Action
This compound acts as an antagonist of the NMDAR channel and an inhibitor of voltage-gated sodium channels . By blocking these channels, it can modulate the flow of ions across the cell membrane, thereby affecting the transmission of electrical signals.
Pharmacokinetics
The compound is a prodrug that is hydrolyzed to benzoic acid in the body . This transformation can influence its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
The compound’s action on NMDAR and sodium channels can lead to various molecular and cellular effects. For instance, it has been shown to have anticonvulsant activity in mice and rabbits , suggesting that it can suppress excessive neuronal activity in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include arylaldehydes, acetaldehyde, potassium hydroxide, and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety and are studied for their biological activity and potential therapeutic applications.
Benzofuran derivatives: Compounds with a benzofuran core are widely researched for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
What sets 3-cyclopentaneamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide apart is its combination of structural elements, which may confer unique biological activities and chemical reactivity
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-22(14-5-1-2-6-14)25-20-16-7-3-4-8-17(16)30-21(20)23(27)24-15-9-10-18-19(13-15)29-12-11-28-18/h3-4,7-10,13-14H,1-2,5-6,11-12H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZPVKYVKRMREA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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